Cas no 411229-86-2 (1-(bromomethyl)-3-(cyclopropylmethoxy)benzene)

1-(bromomethyl)-3-(cyclopropylmethoxy)benzene 化学的及び物理的性質
名前と識別子
-
- 1-(Bromomethyl)-3-(cyclopropylmethoxy)benzene
- SureCN6851212
- A825443
- KB-147636
- S01-0061
- SBB070858
- FT-0658652
- SCHEMBL6851212
- EN300-1725687
- DB-311193
- 411229-86-2
- DTXSID80627532
- AKOS009592361
- 1-(bromomethyl)-3-(cyclopropylmethoxy)benzene
-
- インチ: InChI=1S/C11H13BrO/c12-7-10-2-1-3-11(6-10)13-8-9-4-5-9/h1-3,6,9H,4-5,7-8H2
- InChIKey: HYOWMVLUILREMH-UHFFFAOYSA-N
- ほほえんだ: C1CC1COC2=CC=CC(=C2)CBr
計算された属性
- せいみつぶんしりょう: 240.01498g/mol
- どういたいしつりょう: 240.01498g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 156
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
1-(bromomethyl)-3-(cyclopropylmethoxy)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1725687-1.0g |
1-(bromomethyl)-3-(cyclopropylmethoxy)benzene |
411229-86-2 | 95% | 1g |
$699.0 | 2023-06-04 | |
Enamine | EN300-1725687-0.05g |
1-(bromomethyl)-3-(cyclopropylmethoxy)benzene |
411229-86-2 | 95% | 0.05g |
$162.0 | 2023-09-20 | |
Enamine | EN300-1725687-0.5g |
1-(bromomethyl)-3-(cyclopropylmethoxy)benzene |
411229-86-2 | 95% | 0.5g |
$546.0 | 2023-09-20 | |
Enamine | EN300-1725687-10.0g |
1-(bromomethyl)-3-(cyclopropylmethoxy)benzene |
411229-86-2 | 95% | 10g |
$3007.0 | 2023-06-04 | |
Enamine | EN300-1725687-2.5g |
1-(bromomethyl)-3-(cyclopropylmethoxy)benzene |
411229-86-2 | 95% | 2.5g |
$1370.0 | 2023-09-20 | |
1PlusChem | 1P01DWVQ-2.5g |
1-(bromomethyl)-3-(cyclopropylmethoxy)benzene |
411229-86-2 | 95% | 2.5g |
$1756.00 | 2024-05-02 | |
A2B Chem LLC | AX27958-50mg |
1-(Bromomethyl)-3-(cyclopropylmethoxy)benzene |
411229-86-2 | 95% | 50mg |
$206.00 | 2024-04-20 | |
A2B Chem LLC | AX27958-500mg |
1-(Bromomethyl)-3-(cyclopropylmethoxy)benzene |
411229-86-2 | 95% | 500mg |
$610.00 | 2024-04-20 | |
1PlusChem | 1P01DWVQ-250mg |
1-(bromomethyl)-3-(cyclopropylmethoxy)benzene |
411229-86-2 | 95% | 250mg |
$491.00 | 2024-05-02 | |
1PlusChem | 1P01DWVQ-1g |
1-(bromomethyl)-3-(cyclopropylmethoxy)benzene |
411229-86-2 | 95% | 1g |
$926.00 | 2024-05-02 |
1-(bromomethyl)-3-(cyclopropylmethoxy)benzene 関連文献
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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9. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
1-(bromomethyl)-3-(cyclopropylmethoxy)benzeneに関する追加情報
1-(Bromomethyl)-3-(Cyclopropylmethoxy)benzene: A Comprehensive Overview
1-(bromomethyl)-3-(cyclopropylmethoxy)benzene, also known by its CAS Number 411229-86-2, is a unique chemical compound that has garnered significant attention in the field of biomedical research. This compound belongs to a class of aromatic compounds with specific functional groups that make it an interesting subject for various applications, including pharmacological studies and drug discovery.
The structure of 1-(bromomethyl)-3-(cyclopropylmethoxy)benzene features a benzene ring with two distinct substituents: a bromomethyl group at the 1-position and a cyclopropylmethoxy group at the 3-position. These substituents introduce unique chemical and biological properties, making this compound a valuable tool in exploring biochemical interactions and therapeutic potentials.
Recent studies have highlighted the potential of compounds with bromomethyl groups in targeted drug delivery. The bromomethyl group (bromomethyl) is known to enhance the metabolic stability and bioavailability of certain drugs, while also playing a role in pro-drug strategies. Similarly, the cyclopropylmethoxy group (cyclopropylmethoxy) contributes to the compound's lipophilicity and ability to interact with biological membranes, which are crucial factors in pharmacokinetics.
In terms of biological activity, this compound has shown promise in preliminary assays as a potential kinase inhibitor. Its structure allows for strategic placement of functional groups that can interfere with the ATP-binding site of various kinases, a common mechanism in anti-cancer drug development. Additionally, the presence of the cyclopropyl ring introduces rigidity and steric hindrance, which can be advantageous in designing selective inhibitors.
Recent advancements in synthetic chemistry have made it possible to synthesize this compound with high yields and purity. The use of catalytic asymmetric synthesis techniques has further enhanced the ability to produce enantiomerically pure forms, which are critical for preclinical testing. These developments underscore the importance of chemical innovation in advancing biomedical research.
Another area of interest is the compound's metabolic stability. Studies have demonstrated that the bromomethyl group contributes to enzyme-mediated transformations, which can be harnessed for designing drugs with desired half-life and bioavailability. This property is particularly valuable in the context of chronic disease management, where sustained drug levels are often required.
In conclusion, 1-(bromomethyl)-3-(cyclopropylmethoxy)benzene (CAS Number 411229-86-2) represents an exciting intersection of chemical structure and biological function. Its unique substituents and properties make it a valuable subject for biomedical research, with potential applications in therapeutic development and drug design. As our understanding of its mechanism of action continues to evolve, it is likely to play an increasingly important role in thebiopharmaceutical industry.
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